tert-Butyl(1-formylnaphthalen-2-yl)carbamate
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Overview
Description
tert-Butyl(1-formylnaphthalen-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a naphthalene ring, which is further substituted with a formyl group
Preparation Methods
The synthesis of tert-Butyl(1-formylnaphthalen-2-yl)carbamate typically involves the reaction of N-Boc-2-naphthylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formylating agents like dimethylformamide (DMF) and a strong base such as lithium diisopropylamide (LDA) to introduce the formyl group . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yields.
Chemical Reactions Analysis
tert-Butyl(1-formylnaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-Butyl(1-formylnaphthalen-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl(1-formylnaphthalen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl(1-formylnaphthalen-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-formylphenyl)carbamate: This compound has a similar structure but with a phenyl ring instead of a naphthalene ring.
tert-Butyl (1-bromonaphthalen-2-yl)carbamate: This compound has a bromine atom instead of a formyl group on the naphthalene ring.
tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: This compound features an indole ring instead of a naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
tert-butyl N-(1-formylnaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)20-15(19)17-14-9-8-11-6-4-5-7-12(11)13(14)10-18/h4-10H,1-3H3,(H,17,19) |
InChI Key |
VGASNBVKWGYUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=CC=CC=C2C=C1)C=O |
Origin of Product |
United States |
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